

# An In-depth Technical Guide to Tert-butyl m-tolylcarbamate

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## Compound of Interest

Compound Name: *Tert-butyl m-tolylcarbamate*

Cat. No.: *B172257*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl m-tolylcarbamate**, a key intermediate in organic synthesis with applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and the significance of the tert-butoxycarbonyl (Boc) protecting group. Experimental protocols and quantitative data are presented to support its application in research and development.

## Core Concepts and Properties

**Tert-butyl m-tolylcarbamate** belongs to the carbamate family of organic compounds. The defining feature of this molecule is the carbamate functional group, where an amino group (derived from m-toluidine) is linked to a carbonyl group, which is in turn bonded to a tert-butoxy group. The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions, allowing for the selective deprotection of amines in the synthesis of complex molecules.

## Physicochemical Properties

The molecular formula for **tert-butyl m-tolylcarbamate** is C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>.<sup>[1]</sup> Its molecular weight is 207.27 g/mol.<sup>[1]</sup> While specific experimental data for the melting and boiling points of the meta-isomer are not readily available in the cited literature, data for the ortho- and para-isomers provide a useful reference.

Property	Value	Source
Molecular Weight	207.27 g/mol	PubChem[1]
Molecular Formula	C12H17NO2	PubChem[1]
Appearance	White solid	[2]
Melting Point (o-isomer)	84-85°C	[2]
Melting Point (p-isomer)	81-82°C	[2]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **tert-butyl m-tolylcarbamate**.

<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ ppm)
Aromatic-H	7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H)
NH	6.53 (bs, 1H)
CH <sub>3</sub> (tolyl)	2.35 (s, 3H)
C(CH <sub>3</sub> ) <sub>3</sub>	1.55 (s, 9H)

<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ ppm)
C=O	152.80
Aromatic-C	138.80, 138.20, 128.70, 123.80, 119.10, 115.60
C(CH <sub>3</sub> ) <sub>3</sub>	80.30
C(CH <sub>3</sub> ) <sub>3</sub>	28.30
CH <sub>3</sub> (tolyl)	21.40
Data sourced from[2]	

## Synthesis of Tert-butyl m-tolylcarbamate

The synthesis of **tert-butyl m-tolylcarbamate** typically involves the reaction of m-toluidine with a reagent that introduces the tert-butoxycarbonyl group. A common and efficient method is the use of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base. A reported yield for the synthesis of **tert-butyl m-tolylcarbamate** is 95%.<sup>[2]</sup>

### General Experimental Protocol

The following is a general procedure for the N-tert-butoxycarbonylation of an aniline, which can be adapted for the synthesis of **tert-butyl m-tolylcarbamate**.

Materials:

- m-Toluidine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
- A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

Procedure:

- In a round-bottom flask, dissolve m-toluidine in the chosen solvent.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- Once the reaction is complete, the solvent is typically removed under reduced pressure.
- The residue is then worked up, which may involve washing with aqueous solutions to remove the base and any byproducts.

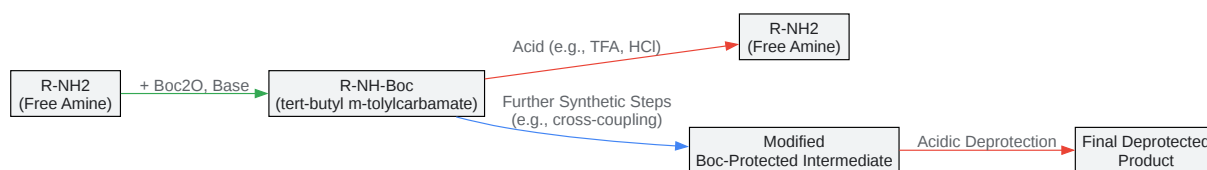
- The crude product can be purified by recrystallization or column chromatography to yield pure **tert-butyl m-tolylcarbamate**.

## Applications in Research and Drug Development

The primary role of **tert-butyl m-tolylcarbamate** in research and drug development is as a protected building block. The Boc-protected amine allows for various chemical transformations to be performed on other parts of the molecule without affecting the amino group.

## The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its utility is visualized in the following workflow.

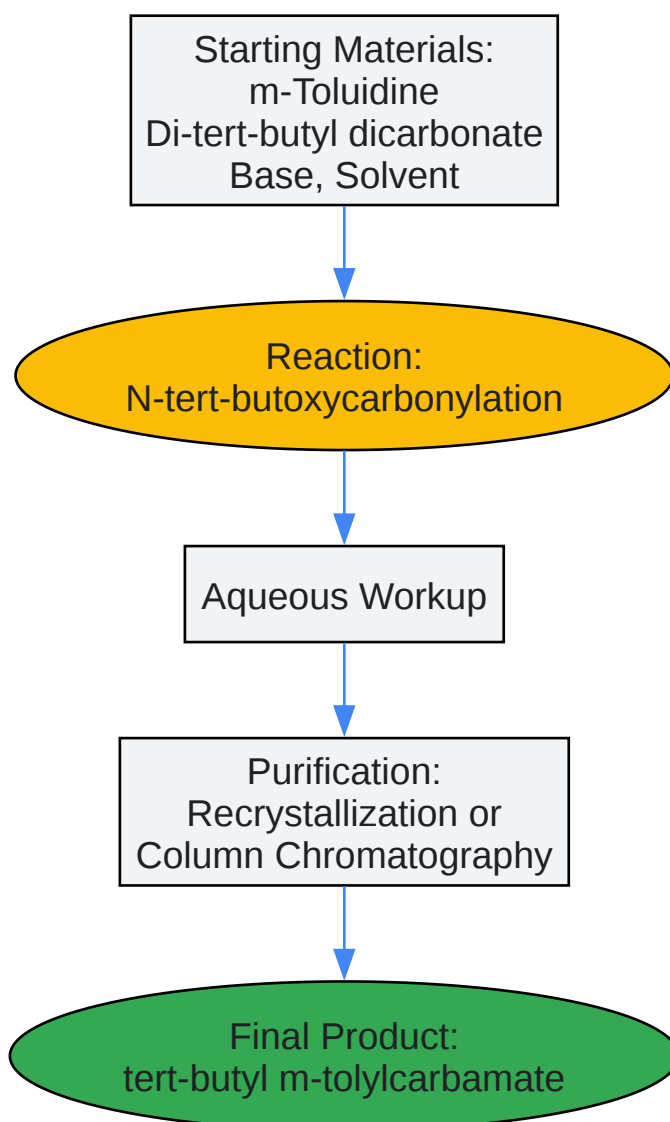


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Boc group protection and deprotection workflow.

## General Synthetic Workflow

A general workflow for the synthesis of aryl carbamates, including **tert-butyl m-tolylcarbamate**, is outlined below. This process is fundamental in creating intermediates for more complex molecules.



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General workflow for aryl carbamate synthesis.

## Conclusion

**Tert-butyl m-tolylcarbamate** is a valuable chemical intermediate, primarily utilized for the introduction of a protected amine functionality in the synthesis of more complex molecules. Its properties, particularly those conferred by the Boc protecting group, make it a useful tool for researchers and scientists in the field of drug development and medicinal chemistry. The synthetic protocols are well-established, providing a reliable means of accessing this compound for further research and application.

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## References

- 1. Tert-butyl m-tolylcarbamate | C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub> | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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